N-(2,3,4-trifluorophenyl)butanamide
Description
N-(2,3,4-Trifluorophenyl)butanamide is a fluorinated aromatic amide characterized by a butanamide backbone and a 2,3,4-trifluorophenyl substituent. Fluorinated amides are often explored for their improved metabolic stability, lipophilicity, and binding affinity to biological targets compared to non-fluorinated counterparts . The trifluorophenyl group likely contributes to electronic effects (e.g., electron-withdrawing) and steric interactions, which are critical in structure-activity relationships (SAR).
Properties
IUPAC Name |
N-(2,3,4-trifluorophenyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-2-3-8(15)14-7-5-4-6(11)9(12)10(7)13/h4-5H,2-3H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYDCQBJVRSRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C(=C(C=C1)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3,4-trifluorophenyl)butanamide typically involves the amidation of a carboxylic acid with an amine. One common method involves the reaction of 2,3,4-trifluoroaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts such as boronic acids can facilitate the amidation process, improving efficiency and reducing by-products .
Chemical Reactions Analysis
Types of Reactions: N-(2,3,4-trifluorophenyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(2,3,4-trifluorophenyl)butanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N-(2,3,4-trifluorophenyl)butanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluorophenyl group enhances the compound’s binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-(2,3,4-trifluorophenyl)butanamide with structurally or functionally related compounds, focusing on substituent effects, molecular properties, and applications.
Substituent Variations on the Phenyl Ring
- Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) : Features a 3-isopropoxy phenyl group and a benzamide backbone. The isopropoxy group increases steric bulk and may reduce metabolic clearance compared to trifluorophenyl derivatives .
- Cyprofuram (N-(3-Chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) : A 3-chlorophenyl substituent paired with a cyclopropanecarboxamide chain. Chlorine’s moderate electronegativity balances reactivity and stability, making it a common agrochemical motif .
Amide Backbone Modifications
- This compound : The butanamide chain provides flexibility, which may enhance conformational adaptability in biological systems.
- 2-Bromo-3-methyl-N-(2,3,4-trifluorophenyl)butanamide: Incorporates bromine and a methyl group on the butanamide chain. Bromine increases molecular weight (310.11 vs. ~255.18 for the non-brominated analog) and could facilitate nucleophilic substitution reactions, enabling further derivatization .
- N-(3-Acetylphenyl)-2,2,3,3,4,4,4-heptafluorobutanamide : A heptafluorinated butanamide chain paired with an acetylphenyl group. Extensive fluorination significantly elevates lipophilicity (logP) and may enhance blood-brain barrier penetration but raises toxicity concerns .
Key Insight : Chain fluorination and halogenation (e.g., bromine) are strategic modifications to tune solubility, reactivity, and bioactivity. The absence of bromine or methyl groups in the target compound likely reduces steric hindrance and molecular weight, favoring pharmacokinetic efficiency .
Data Tables
Table 1: Structural and Molecular Comparison
*Estimated based on C${10}$H${9}$F$_{3}$NO.
Table 2: Substituent Effects on Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-(2,3,4-trifluorophenyl)butanamide, and how can reaction conditions be controlled to maximize yield?
- Methodology : Multi-step organic synthesis typically involves coupling a fluorinated aniline derivative (e.g., 2,3,4-trifluoroaniline) with a butanoyl chloride under Schotten-Baumann conditions. Key parameters include maintaining anhydrous conditions, precise temperature control (0–5°C during acylation), and stoichiometric excess of the acyl chloride. Post-reaction purification via column chromatography or recrystallization ensures high purity .
- Data Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm final product purity via HPLC (>98%) and / NMR spectroscopy to verify the absence of unreacted starting materials .
Q. How can crystallographic data for this compound be obtained and refined?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXL for refinement, leveraging its robust algorithms for handling fluorinated substituents, which introduce electron density challenges. OLEX2 provides an integrated workflow for structure solution, refinement, and visualization, ensuring accurate bond-length and angle measurements .
- Example : For related fluorophenyl carboxamides, SHELXL achieved R-factors <0.05, with anisotropic displacement parameters refined for fluorine atoms to account for positional disorder .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,3,4-trifluorophenyl group influence the compound’s reactivity and interaction with biological targets?
- Methodology :
- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify nucleophilic/electrophilic regions. Molecular docking (AutoDock Vina) can predict binding affinities to enzymes like kinases or proteases .
- Experimental Validation : Compare reaction kinetics with non-fluorinated analogs to assess electronic effects. Fluorine’s electron-withdrawing nature may reduce amide hydrolysis rates, enhancing metabolic stability .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR splitting patterns) caused by fluorine’s anisotropic effects?
- Methodology :
- Advanced NMR Techniques : Use -NMR to directly probe fluorine environments. - HOESY experiments can identify through-space couplings, while -resolved spectroscopy deconvolutes complex splitting patterns.
- Cross-Validation : Correlate NMR data with SCXRD results to confirm conformational preferences. For example, crystallography may reveal restricted rotation of the trifluorophenyl group, explaining observed diastereotopic proton signals .
Q. How can the compound’s stability under physiological conditions be evaluated for therapeutic potential?
- Methodology :
- In Vitro Assays : Incubate the compound in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS over 24–72 hours. Fluorinated amides often exhibit prolonged stability due to reduced enzymatic cleavage .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydrolysis products (e.g., free butanoic acid) and cytochrome P450-mediated metabolites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
